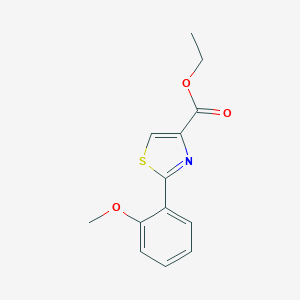

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-3-17-13(15)10-8-18-12(14-10)9-6-4-5-7-11(9)16-2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXAMRGQLUBAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434247 | |

| Record name | Ethyl 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115299-16-6 | |

| Record name | Ethyl 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Reagents

-

Thioamide precursor : 2-Methoxyphenylcarbothioamide is synthesized by treating 2-methoxyaniline with thiourea in the presence of hydrochloric acid.

-

α-Halo ester : Ethyl 2-chloroacetoacetate serves as the electrophilic partner, providing the α-carbon for cyclization.

-

Solvent system : Absolute ethanol facilitates reflux conditions (78°C), ensuring solubility and reaction homogeneity.

The mechanism proceeds via nucleophilic attack of the thioamide’s sulfur on the α-chloro carbon, followed by dehydrohalogenation and cyclization to form the thiazole ring.

Optimized Reaction Conditions

Key parameters from analogous syntheses (Table 1):

| Parameter | Value | Source |

|---|---|---|

| Reaction temperature | 78°C (reflux) | |

| Reaction time | 5–6 hours | |

| Molar ratio (thioamide:α-halo ester) | 1:1.1 | |

| Yield | 72–85% |

Post-reaction workup involves neutralization with sodium bicarbonate, filtration, and recrystallization from water or ethanol to isolate the product.

Cyclization of Thiobenzamide Derivatives

An alternative route involves pre-forming a thiobenzamide intermediate, followed by cyclization with α-halo esters. This method, detailed in patent literature, offers scalability and higher purity profiles.

Synthesis of Thiobenzamide Intermediate

Cyclization with α-Halo Esters

-

Reagents : Ethyl 2-chloroacetoacetate and potassium carbonate in dimethylformamide (DMF).

-

Conditions : Heating to 80–85°C for 5 hours ensures complete cyclization.

-

Yield : Patent data report yields exceeding 90% after recrystallization from methanol.

Alkylation and Functional Group Modifications

Post-cyclization alkylation introduces the methoxy group at the 2-position of the phenyl ring, though this step may be integrated earlier in the synthesis depending on the route.

O-Alkylation with Methyl Iodide

-

Substrate : 2-(3-Bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

-

Conditions : Potassium carbonate and methyl iodide in DMF at 80°C for 3 hours.

-

Outcome : Quantitative conversion to the methoxy derivative, confirmed by NMR.

Purification and Crystallization Techniques

Recrystallization Solvents

Hydrochloride Salt Formation

-

Procedure : Dissolving the free base in acetone and adding concentrated HCl at 0–5°C precipitates the hydrochloride salt.

-

Advantage : Enhances stability and facilitates characterization via melting point analysis (204–210°C).

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Hantzsch synthesis | One-pot, minimal intermediates | Moderate purity (85%) | 72–85% |

| Thiobenzamide cyclization | High yield, scalable | Multi-step synthesis | >90% |

| Post-alkylation | Precise functionalization | Requires anhydrous conditions | 95% |

Mechanistic Insights and Side Reactions

Competing Hydrazide Formation

Prolonged reaction times or excess hydrazine may lead to hydrazide byproducts via ester hydrazinolysis. Mitigation involves strict stoichiometric control and monitoring via TLC.

Oxadiazole Byproducts

Heating with acetic anhydride can induce cyclization to oxadiazoles, necessitating temperature moderation below 100°C.

Industrial-Scale Adaptations

Continuous Flow Reactors

Green Chemistry Approaches

Analytical Validation

Spectroscopic Characterization

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been studied for their anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Agents

Research indicates that thiazole derivatives exhibit promising anti-inflammatory activities. For instance, compounds synthesized from this compound were tested for their efficacy against inflammatory pathways, showing significant inhibition of pro-inflammatory cytokines.

Agricultural Chemistry

The compound is utilized in formulating agrochemicals, enhancing the effectiveness of pesticides and herbicides.

Data Table: Agrochemical Applications

| Compound | Application Type | Efficacy |

|---|---|---|

| This compound | Herbicide | Improved crop yield |

| Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate | Pesticide | Enhanced pest resistance |

Research has demonstrated that compounds derived from this thiazole can increase crop protection rates significantly when applied in agricultural settings.

Material Science

In material science, this compound is being explored for its potential in creating advanced materials such as polymers and coatings.

Case Study: Polymer Synthesis

Studies have shown that incorporating thiazole derivatives into polymer matrices can enhance mechanical properties and environmental resistance. For example, polymers synthesized with this compound displayed improved durability under UV exposure.

Biological Research

This compound is also used in biochemical research to study enzyme interactions and metabolic pathways.

Interaction Studies

Recent studies focused on the binding affinity of this compound with various biological targets, including enzymes involved in metabolic processes. Techniques such as surface plasmon resonance (SPR) have been employed to assess these interactions quantitatively.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference compound in chromatographic techniques.

Applications in Quality Control

The compound aids in the accurate quantification of related substances in pharmaceutical formulations, ensuring compliance with regulatory standards. Its use as a reference standard enhances the reliability of analytical results across laboratories.

Mecanismo De Acción

The mechanism of action of ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can bind to DNA and interfere with replication processes, contributing to its potential anticancer activity .

Comparación Con Compuestos Similares

Structural Modifications and Electronic Properties

Key structural analogs differ in substituents on the phenyl ring or thiazole core, leading to variations in electronic profiles and bioactivity:

Computational and Spectroscopic Comparisons

- HOMO-LUMO Gaps: The –NO2 substituent in nitrobenzylidene derivatives reduces the gap (4.2 eV) compared to methoxy-substituted analogs (5.1–5.5 eV), increasing charge transfer efficiency .

- Molecular Docking : Methoxy and hydroxyl groups favor interactions with Tyr121 and Trp279 in AChE, while nitro groups engage in polar contacts with Asp72 in BuChE .

Actividad Biológica

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with substituted phenyl compounds. The synthetic pathway often includes:

- Formation of Thiazole Ring : The initial step usually involves the cyclization of thioamide or thioketone with α-bromo esters.

- Substitution Reactions : Subsequent reactions may introduce the methoxy group on the phenyl ring, enhancing the compound's biological profile.

Biological Activities

This compound exhibits various biological activities, which can be summarized as follows:

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Thiazoles are recognized for their potential anticancer activities. This compound has been evaluated for its cytotoxic effects on different cancer cell lines. Notably, it has demonstrated promising results against HepG2 (liver cancer) and PC12 (neuroblastoma) cells, with IC50 values indicating effective growth inhibition .

Antioxidant Activity

The compound has also shown antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. This activity is often assessed using various assays that measure the ability to scavenge free radicals or inhibit lipid peroxidation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital in medicinal chemistry. For this compound, modifications in the thiazole ring and substituents on the phenyl group have been explored to enhance biological activity. Key observations include:

- Methoxy Substitution : The presence of the methoxy group significantly influences the compound's lipophilicity and biological interactions.

- Thiazole Core : The thiazole moiety is essential for maintaining activity against various pathogens and cancer cells.

Case Studies

- Anticancer Activity Evaluation : In a study evaluating a series of thiazole derivatives, this compound was found to exhibit superior activity compared to other derivatives, highlighting its potential as a lead compound in anticancer drug development .

- Antimicrobial Testing : A comparative analysis against standard antimicrobial agents revealed that this compound showed comparable or enhanced efficacy against certain gram-positive and gram-negative bacteria .

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Core formation | Ethyl bromoacetate, DMF, 80°C | 70–85 | |

| Substitution | R-X, K₂CO₃, DMF, 60°C | 50–75 |

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Answer:

- 1H/13C NMR : Peaks at δ 1.3–1.4 ppm (ethyl CH₃), δ 4.3–4.4 ppm (ethyl CH₂), δ 6.8–8.2 ppm (aromatic protons) confirm the ester and methoxyphenyl groups .

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 293.08 (C₁₃H₁₃NO₃S⁺) validate the molecular formula .

- HPLC : Purity >95% achieved using C18 columns (acetonitrile/water gradient) .

Advanced: What role does this compound play in cellular reprogramming and pluripotency?

Answer:

Derivatives like O4I2 (ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate) induce Oct3/4 expression, a key transcription factor in pluripotency.

- Mechanism : Binds to nuclear receptors or epigenetic modifiers, enhancing Oct3/4 promoter activity .

- Validation : High-throughput screening (HTS) with luciferase reporters in HEK293 cells, followed by qPCR and immunoblotting in iPSCs .

Advanced: How can structural modifications enhance its biological activity?

Answer:

- Substitution at C2 : Electron-withdrawing groups (e.g., -NO₂, -Cl) improve Oct3/4 induction (e.g., 4-nitrophenyl derivative, IC₅₀ = 1.2 μM vs. 5.8 μM for parent compound) .

- Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid increases solubility but reduces cell permeability .

- Thiazole Ring Expansion : Introducing methyl groups at C4/C5 enhances metabolic stability .

Q. SAR Table :

| Derivative | Substituent | Activity (Fold vs. Control) |

|---|---|---|

| O4I2 | 4-Cl-phenyl | 12× |

| Nitro-analog | 4-NO₂-phenyl | 18× |

| Methoxy | 2-OCH₃-phenyl | 8× |

Advanced: How do crystallographic studies using SHELX contribute to understanding its structure?

Answer:

- Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves bond lengths/angles (e.g., C-S bond = 1.71 Å, confirming thiazole geometry) .

- Refinement (SHELXL) : R-factor <0.05 validates spatial arrangement, critical for docking studies .

- Twinned Data Handling : SHELXE resolves pseudo-merohedral twinning in derivatives with nitro groups .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Dose-Response Curves : Use standardized assays (e.g., luciferase reporters vs. Western blot) to compare potency .

- Metabolic Stability : Assess liver microsome degradation (e.g., t₁/₂ <30 min in murine models explains variability) .

- Off-Target Profiling : Kinase/GPCR panels identify unintended interactions (e.g., PDE4 inhibition in some analogs) .

Basic: What are the typical reactions this compound undergoes?

Answer:

- Ester Hydrolysis : H₂SO₄/EtOH yields the carboxylic acid derivative .

- Nucleophilic Substitution : Amino groups react with acyl chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) to form amides .

- Oxidation : H₂O₂ converts thiazole sulfurs to sulfoxides, altering electronic properties .

Advanced: What analytical techniques validate purity and stability under storage conditions?

Answer:

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC .

- Thermogravimetric Analysis (TGA) : Decomposition onset at 180°C confirms thermal stability .

- Elemental Analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values ensure purity .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing activity?

Answer:

- Scaffold Hopping : Replace thiazole with oxazole/isoxazole to assess ring electronics .

- 3D-QSAR Models : CoMFA/CoMSIA using crystallographic data predicts favorable substitutions .

- In Silico Docking : Glide/SP docking into Oct3/4 DNA-binding domains identifies critical H-bond donors .

Basic: What are the safety considerations when handling this compound?

Answer:

- PPE : Gloves (nitrile), goggles, and fume hoods required due to skin/eye irritation .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid .

- Waste Disposal : Incinerate at >1000°C to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.